4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC13797771
Molecular Formula: C7H4FN3O2
Molecular Weight: 181.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4FN3O2 |
|---|---|
| Molecular Weight | 181.12 g/mol |
| IUPAC Name | 4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C7H4FN3O2/c8-4-1-2-9-7-6(4)5(3-10-7)11(12)13/h1-3H,(H,9,10) |
| Standard InChI Key | UXUPQAWSLCHGJF-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C(=C1F)C(=CN2)[N+](=O)[O-] |
| Canonical SMILES | C1=CN=C2C(=C1F)C(=CN2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine consists of a bicyclic system fusing a pyrrole and pyridine ring. The fluorine substituent at position 4 and the nitro group at position 3 introduce electronic perturbations that influence reactivity and intermolecular interactions. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
| Canonical SMILES | C1=CN=C2C(=C1F)C(=CN2)N+[O-] |
| InChI Key | UXUPQAWSLCHGJF-UHFFFAOYSA-N |
| PubChem CID | 68761394 |
The nitro group’s electron-withdrawing nature and fluorine’s electronegativity create regions of high electrophilicity, making the compound amenable to nucleophilic substitutions and metal-catalyzed couplings .
Physicochemical Characteristics
The compound’s solubility and stability are critical for its handling in research settings:
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Solubility: Limited aqueous solubility; typically dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for biological assays .
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Storage: Recommended at 2–8°C in sealed containers to prevent moisture absorption and decomposition .
Synthesis and Preparation
Nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
| FGFR Isoform | IC (nM) |
|---|---|
| FGFR1 | 2.3 |
| FGFR2 | 1.8 |
| FGFR3 | 4.1 |
| FGFR4 | 7.6 |
Mechanistically, the nitro group facilitates hydrogen bonding with kinase domain residues, while fluorine enhances membrane permeability .
Antiproliferative Effects
In vitro studies demonstrate dose-dependent inhibition of cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas, with GI values of 0.5–2 μM. Synergistic effects with cisplatin suggest potential combination therapies.
Comparison with Structural Analogs
4-Fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine
The [2,3-c]pyridine isomer (PubChem CID: 53412858) shares identical molecular weight but differs in ring fusion topology . This structural variation reduces FGFR affinity (IC = 15–30 nM), highlighting the importance of the [2,3-b] configuration for target engagement .
Nitro Group Modifications
Replacing the nitro group with cyano or amide functionalities diminishes kinase inhibition by 10–100 fold, underscoring its critical role in binding .
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